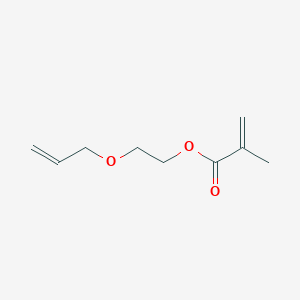













|
REACTION_CXSMILES
|
[C:1]([OH:6])(=[O:5])[C:2]([CH3:4])=[CH2:3].[CH2:7]([O:10][CH2:11][CH2:12]O)[CH:8]=[CH2:9].C([O-])(O)=O.[Na+]>C1(C)C=CC(S(O)(=O)=O)=CC=1.C1(C)C=CC=CC=1>[C:1]([O:6][CH2:12][CH2:11][O:10][CH2:7][CH:8]=[CH2:9])(=[O:5])[C:2]([CH3:4])=[CH2:3] |f:2.3|
|


|
Name
|
|
|
Quantity
|
137.7 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C(=C)C)(=O)O
|
|
Name
|
|
|
Quantity
|
80.7 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C=C)OCCO
|
|
Name
|
|
|
Quantity
|
0.76 g
|
|
Type
|
catalyst
|
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)O)C
|
|
Name
|
|
|
Quantity
|
650 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C(=C)C)(=O)O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C=C)OCCO
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)(O)[O-].[Na+]
|
|
Name
|
|
|
Quantity
|
0.12 g
|
|
Type
|
catalyst
|
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)O)C
|
|
Name
|
|
|
Quantity
|
0.1 g
|
|
Type
|
catalyst
|
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)O)C
|


|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
A three-necked flask equipped with stirrer
|
|
Type
|
TEMPERATURE
|
|
Details
|
thermometer, reflux condenser
|
|
Type
|
CUSTOM
|
|
Details
|
the reaction
|
|
Type
|
WAIT
|
|
Details
|
to proceed at the same temperature for 6 hours
|
|
Duration
|
6 h
|
|
Type
|
WAIT
|
|
Details
|
to proceed at the same temperature for 9 hours, whereupon the reaction
|
|
Duration
|
9 h
|
|
Type
|
CUSTOM
|
|
Details
|
to separate into two layers
|
|
Type
|
EXTRACTION
|
|
Details
|
The aqueous layer is extracted once with toluene
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The combined organic layer is dried over CaCl2
|
|
Type
|
DISTILLATION
|
|
Details
|
the volatile matter is distilled off under reduced pressure
|
|
Type
|
DISTILLATION
|
|
Details
|
The crude product is distilled under reduced pressure (60, 2 mmHg)
|


Reaction Time |
5 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C(=C)C)(=O)OCCOCC=C
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 98.7 g | |
| YIELD: PERCENTYIELD | 73% | |
| YIELD: CALCULATEDPERCENTYIELD | 72.5% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |